molecular formula C11H20O8 B6352896 5-(beta-D-Mannopyranosyl-oxy)pentanoic acid CAS No. 1858223-98-9

5-(beta-D-Mannopyranosyl-oxy)pentanoic acid

Cat. No.: B6352896
CAS No.: 1858223-98-9
M. Wt: 280.27 g/mol
InChI Key: PVJIKYBTTARCDP-RPJMYOHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(beta-D-Mannopyranosyl-oxy)pentanoic acid typically involves the glycosylation of pentanoic acid derivatives with mannopyranosyl donors under specific reaction conditions. The reaction is often catalyzed by acids or enzymes to facilitate the formation of the glycosidic bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale glycosylation processes using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and advanced purification techniques is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(beta-D-Mannopyranosyl-oxy)pentanoic acid is used as a building block in the synthesis of complex carbohydrates and glycosylated compounds. It serves as a model compound for studying glycosylation reactions and carbohydrate chemistry.

Biology: In biological research, this compound is used to study the role of glycosylation in cellular processes and protein interactions. It is also used in the development of glycosylated biomolecules for therapeutic applications.

Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its role in drug delivery systems and as a potential therapeutic agent for various diseases.

Industry: In industrial applications, this compound is used in the production of glycosylated products, including pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of 5-(beta-D-Mannopyranosyl-oxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The mannopyranosyl group can bind to carbohydrate-binding proteins, influencing cellular signaling and protein interactions. This binding can modulate various biological processes, including cell adhesion, immune response, and enzyme activity.

Comparison with Similar Compounds

  • 5-(beta-D-Glucopyranosyl-oxy)pentanoic acid
  • 5-(beta-D-Galactopyranosyl-oxy)pentanoic acid
  • 5-(beta-D-Xylopyranosyl-oxy)pentanoic acid

Comparison: Compared to these similar compounds, 5-(beta-D-Mannopyranosyl-oxy)pentanoic acid is unique due to its specific mannopyranosyl group, which imparts distinct biological and chemical properties. The mannopyranosyl group has unique binding affinities and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O8/c12-5-6-8(15)9(16)10(17)11(19-6)18-4-2-1-3-7(13)14/h6,8-12,15-17H,1-5H2,(H,13,14)/t6-,8-,9+,10+,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJIKYBTTARCDP-RPJMYOHSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOC1C(C(C(C(O1)CO)O)O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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